molecular formula C16H15BrO5 B13932947 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, ethyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, ethyl ester

Cat. No.: B13932947
M. Wt: 367.19 g/mol
InChI Key: UUKHUYVLOKDWRN-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, ethyl ester is a complex organic compound with the molecular formula C15H13BrO5 This compound is characterized by its naphthalene core, which is substituted with various functional groups including an acetyloxy group, a bromine atom, a methoxy group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, ethyl ester typically involves multiple steps, starting from naphthalene derivatives. One common synthetic route includes:

    Bromination: Naphthalene is brominated to introduce a bromine atom at the desired position.

    Methoxylation: The brominated naphthalene undergoes methoxylation to introduce a methoxy group.

    Acetylation: The compound is then acetylated to introduce the acetyloxy group.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, ethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, ethyl ester involves its interaction with specific molecular targets. The acetyloxy and methoxy groups may facilitate binding to enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate biological pathways and result in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 5-methoxy-, ethyl ester
  • 2-Naphthalenecarboxylic acid, 8-bromo-, ethyl ester

Uniqueness

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-bromo-5-methoxy-, ethyl ester is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both acetyloxy and methoxy groups, along with the bromine atom, allows for versatile reactivity and interactions in various chemical and biological contexts.

Properties

Molecular Formula

C16H15BrO5

Molecular Weight

367.19 g/mol

IUPAC Name

ethyl 4-acetyloxy-8-bromo-5-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C16H15BrO5/c1-4-21-16(19)10-7-11-12(17)5-6-13(20-3)15(11)14(8-10)22-9(2)18/h5-8H,4H2,1-3H3

InChI Key

UUKHUYVLOKDWRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)OC(=O)C)OC)Br

Origin of Product

United States

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